Compound Description: This compound is a nonprostanoid prostacyclin (PGI2) mimetic. It exhibits potent inhibition of ADP-induced aggregation of human platelets with an IC50 of 0.18 μM. []
Relevance: While sharing the central phenoxy and ethenyl structural motifs with 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine, this compound explores replacement of the terminal pyridine rings with a diphenyl-oxazolyl moiety and incorporates an acetic acid substituent. These modifications provide insights into structure-activity relationships related to PGI2 mimetic activity. []
Compound Description: This compound is a nonprostanoid prostacyclin (PGI2) mimetic designed to constrain the cis-olefin moiety of cis-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethenyl]phenoxy]acetic acid into a more rigid ring system. It shows comparable potency to the parent compound with an IC50 of 0.18 μM for inhibiting ADP-induced human platelet aggregation. []
Relevance: This compound further explores structural modifications around the central phenoxy and ethenyl units of 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine by incorporating the cis-olefin into an oxazole ring. It highlights the importance of conformational restriction and specific spatial arrangements for PGI2 mimetic activity. []
Compound Description: The crystal structure of this compound reveals weak C—H⋯O hydrogen bonds involving the nitro group as an acceptor, forming chains along the b-axis direction. These chains arrange into layers via π–π stacking interactions between substituted pyridine rings. []
Relevance: This compound shares the key structural elements of a substituted pyridine ring and an ethenyl linker with 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine. Analyzing its crystal packing provides valuable information about potential intermolecular interactions and their influence on solid-state properties. []
Compound Description: This compound is a synthetic farnesoid X receptor (FXR) ligand. It exhibits limited effects on plasma cholesterol lowering compared to other more efficacious FXR agonists. []
Compound Description: This compound is a potent synthetic FXR agonist that demonstrates significant plasma cholesterol-lowering activity. In CETPtg-LDLR(−/−) mice, it effectively reduces total cholesterol and atherosclerotic plaque size despite lowering HDL cholesterol. []
Relevance: Similar to GW4064, PX20606 shares a comparable core structure with 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine but features a benzoic acid moiety and a distinct isoxazolylmethoxyphenyl substituent. This compound demonstrates how subtle structural modifications can significantly impact FXR agonistic activity and subsequent cholesterol-lowering efficacy. []
Compound Description: This curcumin derivative displays therapeutic potential in treating amyotrophic lateral sclerosis (ALS) by inhibiting superoxide dismutase 1 (SOD1) aggregation, exhibiting antioxidant and anti-inflammatory effects, and protecting neurons. []
Relevance: Although structurally distinct from 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine, GT863 incorporates methoxyphenyl and pyridinyl units connected via an ethenyl linker. This compound underscores the significance of these structural elements in developing therapeutics for neurodegenerative diseases. []
(E)-2-Methoxy-4-(3-oxobut-1-enyl)phenyl acetate
Compound Description: This compound belongs to the α,β-unsaturated ketone class known for its bactericidal, fungicidal, antitumor, and anti-inflammatory properties. []
Relevance: This compound shares the methoxyphenyl and ethenyl structural motifs with 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine, highlighting these groups' potential relevance in various biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.